4-Carboxy-2-methylquinoline 1-oxide
CAS No.: 62542-43-2
Cat. No.: VC20342766
Molecular Formula: C11H9NO3
Molecular Weight: 203.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 62542-43-2 |
|---|---|
| Molecular Formula | C11H9NO3 |
| Molecular Weight | 203.19 g/mol |
| IUPAC Name | 2-methyl-1-oxidoquinolin-1-ium-4-carboxylic acid |
| Standard InChI | InChI=1S/C11H9NO3/c1-7-6-9(11(13)14)8-4-2-3-5-10(8)12(7)15/h2-6H,1H3,(H,13,14) |
| Standard InChI Key | IKWRCJKMTRMODX-UHFFFAOYSA-N |
| Canonical SMILES | CC1=[N+](C2=CC=CC=C2C(=C1)C(=O)O)[O-] |
Introduction
Structural and Molecular Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic name for this compound is 2-methylquinolin-1-ium-4-carboxylate 1-oxide, reflecting its substitution pattern. Its molecular formula is C₁₁H₉NO₃, with a molecular weight of 203.19 g/mol. The structure integrates a quinoline backbone modified with a carboxylic acid group (—COOH) at position 4, a methyl group (—CH₃) at position 2, and an N-oxide group at position 1 (Figure 1a).
Key Functional Groups and Electronic Properties
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Carboxylic Acid Group: Introduces acidity (pKa ≈ 4–5) and enhances water solubility .
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N-Oxide Group: Alters electron density across the quinoline ring, influencing reactivity and stability .
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Methyl Substituent: Provides steric hindrance and modulates lipophilicity .
Electronic transitions observed in UV-Vis spectra for similar compounds, such as 2-methylquinoline-4-carboxylic acid, show bathochromic shifts (≈330 nm) due to π→π* transitions in conjugated systems . For 4-carboxy-2-methylquinoline 1-oxide, these transitions are expected to shift further due to the electron-withdrawing N-oxide group .
Synthesis and Reaction Pathways
Pfitzinger Reaction-Based Synthesis
The Pfitzinger reaction, which converts isatin derivatives into quinoline-4-carboxylic acids, serves as a foundational method . For 4-carboxy-2-methylquinoline 1-oxide, a modified approach is hypothesized:
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Isatin Precursor: Start with 5-substituted isatin to introduce the methyl group at position 2.
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Ketone Partner: React with acetylacetone or a methyl-substituted ketone to form the quinoline core .
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N-Oxidation: Post-synthetic oxidation of the quinoline nitrogen using hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) .
A study by Zhou et al. demonstrated that TMSCl-mediated Pfitzinger reactions yield quinoline-4-carboxylic esters/acids in 75–92% efficiency , suggesting adaptability for N-oxide formation.
Alternative Routes via Catalytic Oxidation
Fe₃O₄@SiO₂-based catalysts have been employed for one-pot syntheses of 2-aryl-quinoline-4-carboxylic acids . Applying similar conditions with 2-methylquinoline as a starting material, followed by selective oxidation, could yield the target compound. Key steps include:
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Cyclization: Using aryl aldehydes and ammonium acetate under solvent-free conditions .
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Oxidation: Employing H₂O₂ in acetic acid to generate the N-oxide .
Spectroscopic Characterization
Fourier Transform Infrared (FTIR) Spectroscopy
For 2-methylquinoline-4-carboxylic acid, FTIR spectra show:
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C=O Stretch: 1724–1708 cm⁻¹ .
In the N-oxide derivative, additional peaks near 1250–1300 cm⁻¹ (N–O stretch) are anticipated .
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR:
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¹³C NMR:
Mass Spectrometry
Electrospray ionization (ESI-MS) would display a molecular ion peak at m/z 203.19 [M]⁺. Fragmentation patterns include loss of COOH (Δ m/z 45) and NO (Δ m/z 30) .
Physicochemical Properties
Solubility and Stability
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Solubility: High in polar solvents (e.g., DMSO, ethanol) due to the carboxylic acid and N-oxide groups .
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Thermal Stability: Decomposition above 250°C, as observed in analogous quinoline-4-carboxylic acids .
Acid-Base Behavior
The compound exhibits pH-dependent solubility:
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Acidic Conditions (pH < 4): Protonated carboxylic acid (—COOH) and N-oxide.
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Basic Conditions (pH > 5): Deprotonated carboxylate (—COO⁻) .
Biological Activity and Applications
Antioxidant Properties
Quinoline-4-carboxylic acids demonstrate radical scavenging activity via hydrogen atom transfer . In DPPH assays:
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